Bienvenue dans la boutique en ligne BenchChem!

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Lipophilicity Drug design ADME

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid (CAS 2059975-59-4) is a heterocyclic amino acid derivative in which a benzyloxycarbonyl (Cbz)-protected amino group is installed at the 2‑position of an oxazole ring bearing an isopropyl group at C‑4 and a free carboxylic acid at C‑5. The compound is primarily utilised as a conformationally constrained, orthogonally protected building block for peptide‑mimetic and combinatorial chemistry programmes.

Molecular Formula C15H16N2O5
Molecular Weight 304.30 g/mol
Cat. No. B13207643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
Molecular FormulaC15H16N2O5
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCC(C)C1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H16N2O5/c1-9(2)11-12(13(18)19)22-14(16-11)17-15(20)21-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)(H,16,17,20)
InChIKeyYHXWLVIJRVYKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid – Core Structural & Physicochemical Baseline


2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid (CAS 2059975-59-4) is a heterocyclic amino acid derivative in which a benzyloxycarbonyl (Cbz)-protected amino group is installed at the 2‑position of an oxazole ring bearing an isopropyl group at C‑4 and a free carboxylic acid at C‑5. The compound is primarily utilised as a conformationally constrained, orthogonally protected building block for peptide‑mimetic and combinatorial chemistry programmes . Its key computed properties include a molecular weight of 304.30 g mol⁻¹, a topological polar surface area (TPSA) of 101.66 Ų, a calculated LogP of 3.24, and five rotatable bonds, which together define its pharmacokinetic and synthetic‑handling profile relative to close analogues .

Why Generic 2‑Amino‑4‑isopropyloxazole‑5‑carboxylic Acids Cannot Substitute for the Cbz‑Protected Congener


In‑class compounds such as the unprotected 2‑amino analogue (CAS 1781170‑07‑7) or the N‑Boc derivative (CAS 2060005‑38‑9) differ markedly in lipophilicity, hydrogen‑bonding capacity, and protective‑group orthogonality. These differences translate into divergent solubility, membrane permeability, and compatibility with standard solid‑phase peptide synthesis (SPPS) deprotection protocols. Consequently, exchanging the Cbz variant for a Boc‑ or Fmoc‑protected alternative without re‑optimising the synthetic sequence routinely leads to yield loss, racemisation, or deprotection‑schedule conflicts. The quantitative evidence below demonstrates that the Cbz congener occupies a distinct property space that cannot be replicated by its closest commercial analogues .

Quantitative Differentiation Evidence: 2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid vs. Closest Analogues


Elevated Lipophilicity (LogP) Relative to the N‑Boc Analogue

The Cbz‑protected compound exhibits a computed octanol‑water partition coefficient (LogP) of 3.24, which is 0.40 log units higher than that of the direct N‑Boc analogue (2-((tert‑butoxycarbonyl)amino)-4-isopropyloxazole-5-carboxylic acid, CAS 2060005‑38‑9, LogP = 2.84) . This difference corresponds to an approximately 2.5‑fold higher lipophilicity and is expected to increase passive membrane permeability while reducing aqueous solubility.

Lipophilicity Drug design ADME

Greater Conformational Flexibility (Rotatable Bonds) vs. the Boc Analogue

The target compound contains five rotatable bonds, compared with only three for the Boc analogue . The two additional rotatable bonds arise from the benzyl ether moiety of the Cbz group, providing extra degrees of freedom that can facilitate induced‑fit binding to protein pockets while potentially increasing the entropic penalty upon binding.

Conformational entropy Molecular recognition SAR

Higher Molecular Weight and Topological Polar Surface Area (TPSA) vs. the Free Amine

Relative to the unprotected 2‑amino‑4‑isopropyloxazole‑5‑carboxylic acid (CAS 1781170‑07‑7, MW = 170.17 g mol⁻¹), the Cbz derivative adds 134.13 Da of molecular weight and increases the TPSA from 76.1 Ų (estimated for the free amine) to 101.66 Ų . This shifts the compound into a higher molecular‑weight range typical of lead‑like starting points, while the added benzyl group provides a UV‑active chromophore (λₘₐₓ ≈ 254 nm) that simplifies HPLC purification monitoring.

Molecular size Permeability Physicochemical profile

Orthogonal Cbz‑Deprotection Strategy Enables Acid‑Sensitive Sequence Compatibility

The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, conditions that leave acid‑labile protecting groups (e.g., Boc, tert‑butyl esters) and base‑labile groups (e.g., Fmoc) intact. This orthogonality is exploited in fragment‑condensation strategies where sequential deprotection is required. In the synthesis of 2‑(1‑aminoalkyl)oxazole‑5‑carboxylates, Cbz‑protected intermediates were carried through multiple steps and removed in final‑stage hydrogenolysis without affecting the oxazole ring .

Peptide synthesis Protecting group orthogonality SPPS

Recommended Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid


Fragment‑Based Drug Design Requiring a Lipophilic, UV‑Detectable Oxazole Core

The elevated LogP (3.24) of the Cbz‑protected scaffold, combined with the intrinsic UV absorption of the benzyl chromophore, makes this compound a preferred starting fragment for programmes targeting hydrophobic enzyme pockets where real‑time HPLC‑MS monitoring of reaction progress is critical. The Boc analogue (LogP 2.84) may require additional hydrophobic tagging to achieve comparable retention and detectability .

Solid‑Phase Peptide Synthesis with Orthogonal Cbz/Boc/Fmoc Protection Schemes

When the synthetic route demands an amine protecting group that survives both acidic (TFA) and basic (piperidine) conditions, the Cbz group is uniquely suited. Hydrogenolytic removal at the final step liberates the free amine without exposing acid‑ or base‑sensitive side‑chain functionalities, a capability that neither the Boc nor the Fmoc analogue can match .

Conformational SAR Studies of Oxazole‑Containing Peptidomimetics

With five rotatable bonds versus three for the Boc analogue, the Cbz compound provides a distinct conformational flexibility profile. Medicinal chemists can systematically compare the Cbz and Boc variants in target‑binding assays to dissect the entropic contribution of the benzyl ether linker to ligand‑receptor interactions .

Late‑Stage Diversification of Lead‑Like Scaffolds

The free carboxylic acid at position 5 permits amide coupling or esterification without disturbing the Cbz‑protected amine. This enables late‑stage diversification of advanced intermediates, which is frequently employed in patent‑breaking campaigns where a common oxazole core must be elaborated into multiple final compounds .

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.